molecular formula C10H16BNO4S B129220 2-(Tert-butylamino)sulfonylphenylboronic acid CAS No. 150691-04-6

2-(Tert-butylamino)sulfonylphenylboronic acid

カタログ番号: B129220
CAS番号: 150691-04-6
分子量: 257.12 g/mol
InChIキー: TUEIURIZJQRMQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Tert-butylamino)sulfonylphenylboronic acid is a useful research compound. Its molecular formula is C10H16BNO4S and its molecular weight is 257.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(Tert-butylamino)sulfonylphenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and cancer therapy. This compound is characterized by a sulfonamide group, which is known for its ability to interact with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H16_{16}BNO2_2S
  • Molecular Weight : 239.12 g/mol

The presence of the boronic acid moiety allows for reversible covalent bonding with diols, which is crucial for its biological activity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions with enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of kinases and proteases, which are critical targets in cancer therapy.

Biological Activity Summary

Biological Activity Target Effect Reference
Enzyme InhibitionMer KinasePotent inhibitor, IC50_{50} values in low nanomolar range
Antitumor ActivityVarious Cancer Cell LinesInhibits colony formation in soft agar assays
SelectivityTAM Family Kinases (Axl, Tyro3)Modest selectivity observed

Case Study 1: Inhibition of Mer Kinase

Research conducted on the inhibition of Mer kinase has shown that this compound exhibits significant inhibitory effects. In a study involving multiple cancer cell lines (including A549 and Colo699), treatment with this compound resulted in a marked reduction in cell proliferation and colony formation in soft agar assays. The compound demonstrated an IC50_{50} value indicating high potency against Mer kinase, suggesting its potential as a therapeutic agent for cancers associated with aberrant Mer signaling.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that modifications to the tert-butylamine and sulfonamide groups significantly influenced the compound's inhibitory potency. Variations in these substituents were systematically studied to optimize binding affinity and selectivity towards Mer kinase compared to other TAM family kinases. The findings underscore the importance of these functional groups in enhancing biological activity.

科学的研究の応用

Chemical Properties and Structure

  • Chemical Formula : C10H16BNO4S
  • CAS Number : 150691-04-6
  • Melting Point : 118-119 °C
  • Density : 1.28 g/cm³

This compound features a boronic acid group, which is crucial for its reactivity in Suzuki coupling reactions, a common method for forming carbon-carbon bonds in organic synthesis.

Synthesis of Pharmaceutical Compounds

2-(Tert-butylamino)sulfonylphenylboronic acid serves as a building block in the synthesis of various pharmaceutical agents, including:

  • Kinase Inhibitors : It has been utilized in the development of inhibitors targeting Mer kinase, which is implicated in various cancers. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against Mer kinase, making them promising candidates for cancer therapy .
  • Protease Inhibitors : The compound is also involved in synthesizing protease inhibitors, which can be critical in treating viral infections and certain types of cancer .

Cancer Treatment

The compound has shown potential as an anti-cancer agent through its role as a Mer kinase inhibitor. Research indicates that it can effectively inhibit the growth of cancer cells by blocking the phosphorylation of Mer, thus preventing downstream signaling that promotes tumor growth .

Cardiovascular Disease

Another area of exploration is the use of this compound as a factor Xa inhibitor. This application is pivotal in developing anticoagulants that prevent thrombus formation, thereby reducing the risk of heart attacks and strokes .

Case Study 1: Mer Kinase Inhibition

A study published in Nature detailed the synthesis and evaluation of sulfonamide analogs based on this compound. The research highlighted its effectiveness against Mer kinase with an IC50 value in the low nanomolar range, demonstrating significant selectivity over other kinases like Axl and Tyro3 .

CompoundIC50 (nM)Selectivity (Mer/Axl)Selectivity (Mer/Tyro3)
23.5>16>9
102.4>20>15

Case Study 2: Factor Xa Inhibition

Research focusing on guanidine mimics indicates that this compound can be coupled with other moieties to create effective factor Xa inhibitors. This work suggests a pathway for developing new anticoagulant drugs that could provide safer alternatives to existing therapies .

特性

IUPAC Name

[2-(tert-butylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-7-5-4-6-8(9)11(13)14/h4-7,12-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEIURIZJQRMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407374
Record name [2-(tert-Butylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150691-04-6
Record name 2-tert-Butylaminosulfonylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150691-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(tert-Butylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By the method described in Example 10, Step B, N-t-butylbenzenesulfonamide [G. Lombardino, J. Org. Chem., 36, 1843 (1971)] was deprotonated with n-butyllithium, and the resulting dianion was reacted with triisopropyl borate and worked up with acid to give the title compound, which was used directly in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

27 ml of n-butyllithium (15% solution in n-hexane) are added dropwise at −5° C. to a solution of 4.29 g of N-tert-butylbenzenesulfonamide in 25 ml of THF under argon. The mixture is stirred at 22° C. for 1 h, re-cooled to −5° C., and 2.8 g of trimethyl borate are slowly added dropwise. The mixture is stirred at 22° C. for 3 h, before 100 ml of aqueous ammonium chloride solution is added dropwise. The phases are separated, and the aqueous phase is extracted a further twice with MTB ether. The combined organic phases are dried over magnesium sulfate. Filtered and evaporated to dryness in vacuo.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 206.5 g (0.968 mol) of benzene-(N-t-butyl)sulfonamide in 2500 mL of THF under N2 was added 790 mL (1.98 mol) of 2.5M n-butyllithium in hexane over 35 minutes, keeping the temperature between 0-5° C. The reaction mixture was allowed to warm to 10° C., at which time a thick precipitate formed. Triisopropylborate (305 mL, 1.32 mol) was added keeping the temperature below 35° C. After 1 hour, the reaction mixture was cooled , 1N HCl (1570 mL) was added, and the mixture was stirred overnight. The mixture was extracted with 400 mL of ether three times, and the combined organic extracts were extracted with 500 mL of 1N NaOH three times. The aqueous extracts were acidified to pH 1 with 6N HCl, and then extracted with 500 mL ether three times. The combined ether extracts were dried over MgSO4, and the solvents evaporated in vacuo until the volume was 700 mL. Hexane (150 mL) was added and overnight, a white precipitate formed. The solid was collected and washed with 10% ether/hexane (250 mL), then dried in vacuo to give 216.3 g (87%) of the desired compound as white crystals. m.p. 118-119° C. 1H NMR (CDCl3) δ: 8.00 (d, 1H); 7.82 (d, 1H); 7.53 (m, 2H); 6.29 (br s, 2H); 5.13 (s, 1H); 1.18 (s, 9H).
Name
benzene (N-t-butyl)sulfonamide
Quantity
206.5 g
Type
reactant
Reaction Step One
Quantity
790 mL
Type
reactant
Reaction Step One
Name
Quantity
2500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
305 mL
Type
reactant
Reaction Step Two
Name
Quantity
1570 mL
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods IV

Procedure details

N-tert-Butylbenzenesulfonamide (2.00 g, 12.7 mmol) was dissolved in anhydrous THF (10 mL). After being cooled to −78° C., n-BuLi (2.5 M, 6.0 mL) was injected slowly to the above solution. After being stirred at this temperature for another 1 h, triisopropyl borate (11.9 g, 63.5 mmol) was added at −78° C. The resulting mixture was then allowed to warm to room temperature slowly for 8 h. 1N HCl (10 mL) was added to hydrolyze the borate. The organic layer was dried over Na2SO4. After removal of the solvent, the residue was used for the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

To a solution of 11.2 mmol of N-t-butylbenzenesulfonamide (from Step C) in anhydrous THF (20 mL) cooled to -40° C. under N2 was addeel 2.5M n-BuLi solution (11.2 mL, 2.5 equiv). The mixture was warmed to room temperature and stirred for 2 hours. To the mixture, containng the dianion at 0° C., was added triisopropyl borate (3.9 mL, 1.5 equiv). The next day, 2 N HCl (3 mL) was added and the mixture was stirred for 1 hour. The solvent was removed under reduced pressure and the residue was extracted with EtOAc. The organic solution was washed with 2N HCl, H2O and brine. The organic phase was dried over anhydrous MgSO4 and concentrated in vacuo to afford the titled compound. The material was used in the next step without further purification.
Quantity
11.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butylamino)sulfonylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(Tert-butylamino)sulfonylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-(Tert-butylamino)sulfonylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-(Tert-butylamino)sulfonylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-(Tert-butylamino)sulfonylphenylboronic acid
Reactant of Route 6
2-(Tert-butylamino)sulfonylphenylboronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。